molecular formula C4H7N5 B14361337 4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole CAS No. 92922-12-8

4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole

Cat. No.: B14361337
CAS No.: 92922-12-8
M. Wt: 125.13 g/mol
InChI Key: ZPMDCZLPKFSWFW-UHFFFAOYSA-N
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Description

4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of imidazoles, which are known for their versatility in chemical reactions and biological activities.

Preparation Methods

The synthesis of 4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole typically involves cyclization reactions. One common method is the reaction of appropriate hydrazonoyl halides with nitriles under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature settings to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.

Chemical Reactions Analysis

4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole has found applications in various scientific research fields:

Mechanism of Action

The mechanism by which 4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of its antimicrobial action, it targets specific bacterial enzymes, leading to the disruption of essential metabolic pathways .

Comparison with Similar Compounds

4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole can be compared with other imidazole derivatives such as:

Properties

CAS No.

92922-12-8

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

IUPAC Name

4-methyl-5,6-dihydroimidazo[2,1-e]tetrazole

InChI

InChI=1S/C4H7N5/c1-8-2-3-9-4(8)5-6-7-9/h2-3H2,1H3

InChI Key

ZPMDCZLPKFSWFW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C1=NN=N2

Origin of Product

United States

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